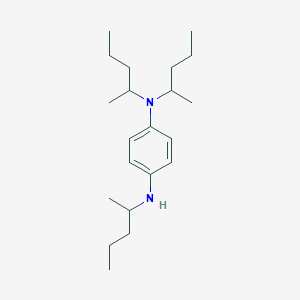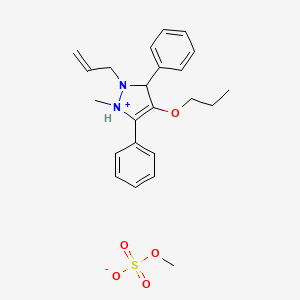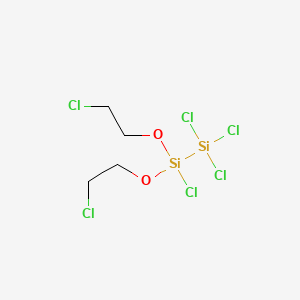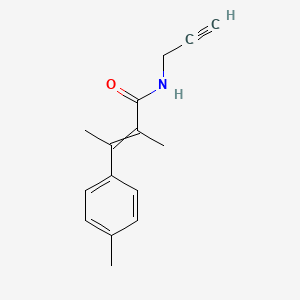![molecular formula C21H16OS B14594695 9-[4-(Methanesulfinyl)phenyl]phenanthrene CAS No. 60253-27-2](/img/structure/B14594695.png)
9-[4-(Methanesulfinyl)phenyl]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(Methanesulfinyl)phenyl]phenanthrene is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a phenanthrene backbone with a methanesulfinyl group attached to the phenyl ring at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methanesulfinyl)phenyl]phenanthrene typically involves the reaction of phenanthrene with a suitable sulfinylating agent. One common method is the electrophilic aromatic substitution reaction, where phenanthrene is treated with methanesulfinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfinylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
9-[4-(Methanesulfinyl)phenyl]phenanthrene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, dry ether as solvent, reflux conditions.
Substitution: Bromine or nitric acid, sulfuric acid as catalyst, controlled temperature conditions.
Major Products Formed
Oxidation: Formation of 9-[4-(Methanesulfonyl)phenyl]phenanthrene.
Reduction: Formation of 9-[4-(Methylthio)phenyl]phenanthrene.
Substitution: Formation of 9-bromo- or 9-nitrophenanthrene derivatives.
Scientific Research Applications
9-[4-(Methanesulfinyl)phenyl]phenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying PAH reactivity.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, plastics, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 9-[4-(Methanesulfinyl)phenyl]phenanthrene involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenanthrene backbone allows for π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A parent compound with a similar aromatic structure but lacking the methanesulfinyl group.
9-Phenylphenanthrene: Similar structure with a phenyl group at the 9-position but without the sulfinyl modification.
9-[4-(Methylthio)phenyl]phenanthrene: A reduced form of 9-[4-(Methanesulfinyl)phenyl]phenanthrene with a methylthio group.
Uniqueness
This compound is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This modification enhances the compound’s solubility and ability to participate in redox reactions, making it a valuable compound for various applications.
Properties
CAS No. |
60253-27-2 |
|---|---|
Molecular Formula |
C21H16OS |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
9-(4-methylsulfinylphenyl)phenanthrene |
InChI |
InChI=1S/C21H16OS/c1-23(22)17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
InChI Key |
AVSCEFQZCTYWDM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


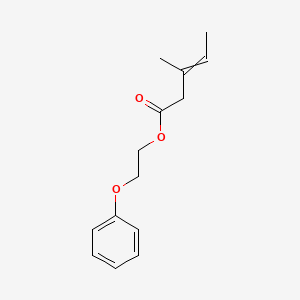
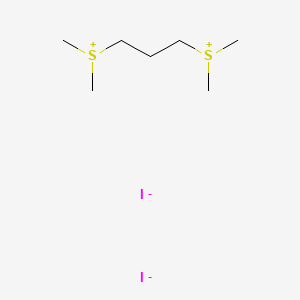
![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
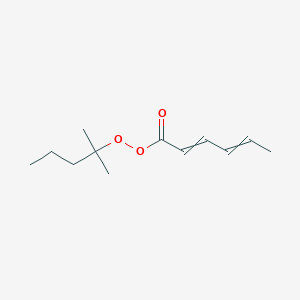
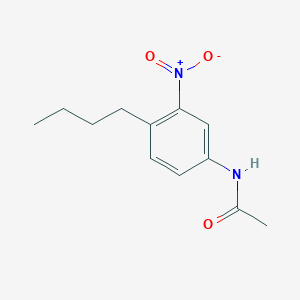


![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
